molecular formula C31H28F5N7O6S B12392612 GnRH-R antagonist 1

GnRH-R antagonist 1

Cat. No.: B12392612
M. Wt: 721.7 g/mol
InChI Key: DHHVWOROTLFBDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GnRH-R antagonist 1 involves multiple steps, including the optimization of substituents on the core structureCommon reagents used in these reactions include organometallic reagents, halogenating agents, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The final product is purified using techniques such as crystallization, chromatography, and recrystallization .

Chemical Reactions Analysis

Types of Reactions

GnRH-R antagonist 1 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of the core scaffold, which are then further modified to enhance the pharmacological properties of the compound .

Mechanism of Action

GnRH-R antagonist 1 exerts its effects by competitively binding to the GnRH receptor, thereby blocking the action of endogenous GnRH. This inhibition prevents the release of gonadotropic hormones, such as luteinizing hormone and follicle-stimulating hormone, from the pituitary gland. The molecular targets involved include the GnRH receptor and associated signaling pathways, such as the Gq protein pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to GnRH-R antagonist 1 include:

Uniqueness

This compound is unique due to its high binding affinity and potent in vitro antagonistic activity. It is also orally bioavailable and membrane-permeable, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C31H28F5N7O6S

Molecular Weight

721.7 g/mol

IUPAC Name

1-[4-[1-[(2,6-difluorophenyl)methyl]-3-(6-methoxypyridazin-3-yl)-5-[[methyl-[2-(trifluoromethoxy)ethyl]amino]methyl]-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea

InChI

InChI=1S/C31H28F5N7O6S/c1-41(13-14-49-31(34,35)36)15-20-25-27(44)43(23-11-12-24(47-2)39-38-23)30(46)42(16-19-21(32)5-4-6-22(19)33)28(25)50-26(20)17-7-9-18(10-8-17)37-29(45)40-48-3/h4-12H,13-16H2,1-3H3,(H2,37,40,45)

InChI Key

DHHVWOROTLFBDK-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC(F)(F)F)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC

Origin of Product

United States

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